molecular formula C18H17ClFN3O3S B2825348 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide CAS No. 1252840-18-8

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide

Numéro de catalogue: B2825348
Numéro CAS: 1252840-18-8
Poids moléculaire: 409.86
Clé InChI: LVHAUILLXXSZPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a linear butyl group at position 3, two ketone groups at positions 2 and 4, and an acetamide side chain linked to a 2-chloro-5-fluorophenyl moiety.

Propriétés

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2-chloro-5-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-9-11(20)4-5-12(13)19/h4-6,8-9,16H,2-3,7,10H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBDWGWLORZSSA-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=CC(=C3)F)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Core Structure Variations

Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
  • Target Compound: Thieno[3,2-d]pyrimidine core with fused thiophene and pyrimidine rings (positions 3,2-d).
  • Analogues: N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Features a thieno[2,3-d]pyrimidine core, altering the ring fusion (positions 2,3-d).
Thieno vs. Pyrido Pyrimidine
  • Analogues: C₂₆H₂₃FIN₅O₄ (): Contains a pyrido[4,3-d]pyrimidine core instead of thienopyrimidine. The nitrogen atom in the fused ring enhances polarity and hydrogen-bonding capacity, which may influence solubility and receptor affinity .

Substituent Modifications

Alkyl Chain Variations
  • Target Compound : Linear butyl group at position 3.
  • This could enhance pharmacokinetic stability .
Halogen and Aromatic Substituents
  • Target Compound : 2-Chloro-5-fluorophenyl acetamide.
  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide (): Fluorophenyl and methylsulfinyl groups improve solubility and bioavailability via polar interactions .

Functional Group Replacements

Thioacetamide vs. Acetamide
  • Analogues: N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Replaces the oxygen atom in the acetamide linkage with sulfur.

Pharmacological and Physicochemical Data

Compound Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Notes
Target Compound Thieno[3,2-d]pyrimidine R₁ = n-butyl, R₂ = 2-Cl-5-F ~439.9 Not reported Predicted kinase inhibition
(Isobutyl analogue) Thieno[3,2-d]pyrimidine R₁ = isobutyl, R₂ = 2-Cl-5-F ~439.9 Not reported Enhanced metabolic stability
(Thioacetamide) Thieno[2,3-d]pyrimidine R₁ = ethyl, R₂ = 2,4-F ~453.9 Not reported Increased lipophilicity
(Pyrido-pyrimidine) Pyrido[4,3-d]pyrimidine R₁ = cyclopropyl, R₂ = I ~693.5 (DMSO solvate) Not reported High-resolution crystallography

Key Research Findings

Branching vs. Linear Alkyl Chains : Isobutyl substitution () may reduce cytochrome P450-mediated oxidation compared to linear butyl chains, improving metabolic stability in vivo .

Halogen Positioning : The 2-chloro-5-fluorophenyl group in the target compound offers a balance between steric bulk and electronic effects, whereas 2,4-difluorophenyl () enhances electronegativity for tighter target binding .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity?

  • Methodological Answer :

  • Step 1 : Construct the thieno[3,2-d]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux in acetone or DMF .
  • Step 2 : Introduce the 3-butyl group via alkylation using butyl bromide in the presence of K₂CO₃ at 60–80°C .
  • Step 3 : Attach the acetamide moiety via nucleophilic substitution between the thienopyrimidine intermediate and 2-chloro-5-fluoroaniline in DMF at 100°C for 12–16 hours .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol to isolate the final product (>95% purity) .
    • Critical Parameters : Monitor reaction progress via TLC; optimize solvent polarity to minimize by-products.

Q. What analytical techniques are most reliable for structural confirmation and purity assessment?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm, aromatic protons in the 2-chloro-5-fluorophenyl group at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC : Use a C18 column (MeCN/H₂O mobile phase) to assess purity (>98%) and detect trace impurities .

Q. Which in vitro assays are appropriate for preliminary evaluation of its bioactivity?

  • Recommended Assays :

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How can its mechanism of action be elucidated at the molecular level?

  • Integrated Approaches :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR) using AutoDock Vina; validate with MD simulations .
  • Crystallography : Co-crystallize the compound with target enzymes (if feasible) to resolve binding modes .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
    • Example Finding : Analogous thienopyrimidines show π-π stacking with tyrosine kinase active sites, stabilizing inhibitory conformations .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Systematic Analysis :

  • Meta-Analysis : Compare IC₅₀ values from independent studies, adjusting for variables like cell line heterogeneity or assay protocols .
  • SAR Table :
Substituent (R-group)Biological Activity (IC₅₀, μM)Reference
3-Butyl, 2-Cl-5-F-phenylHeLa: 12.3 ± 1.2
3-Benzyl, 4-F-phenylMCF-7: 8.7 ± 0.9
3-(4-Cl-Benzyl), 3-F-phenylEGFR: 0.45 ± 0.05
  • Hypothesis Testing : Synthesize derivatives with single-substituent changes to isolate activity contributors (e.g., replacing butyl with isopropyl) .

Q. How do structural modifications influence its pharmacokinetic properties?

  • Experimental Framework :

  • LogP Measurement : Shake-flask method to assess lipophilicity; compare with computational predictions (e.g., SwissADME) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂ and identify major metabolites via LC-MS/MS .
  • Permeability : Caco-2 cell monolayer assay to evaluate oral bioavailability potential .
    • Key Insight : Bulkier substituents (e.g., butyl vs. methyl) increase LogP but may reduce aqueous solubility, requiring formulation optimization .

Notes

  • Contradictions : Variability in IC₅₀ values for similar compounds may arise from differences in assay conditions (e.g., serum concentration, incubation time) .
  • Data Gaps : Limited in vivo studies available; prioritize PD/PK profiling in rodent models for translational relevance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.